Product packaging for Ethyl 2,4-dimethylpyrimidine-5-carboxylate(Cat. No.:CAS No. 2226-86-0)

Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Cat. No.: B1296358
CAS No.: 2226-86-0
M. Wt: 180.2 g/mol
InChI Key: WCMYQNCFRCBDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry

The journey into pyrimidine chemistry began with its discovery in 1818, sparking extensive interest in this heterocyclic system. sjomr.org.in Pyrimidines, six-membered aromatic rings with two nitrogen atoms at the first and third positions, are fundamental to life itself as they form the backbone of nucleic acids, DNA and RNA, in the form of thymine, cytosine, and uracil (B121893). sjomr.org.ingsconlinepress.com This inherent biological role allows pyrimidine derivatives to readily interact with cellular components like enzymes and genetic material, making them a privileged scaffold in drug discovery. gsconlinepress.comnih.gov

Over the past six decades, pyrimidines have emerged as a crucial core structure in a multitude of drug molecules. nih.gov Their synthetic versatility has enabled the creation of a vast number of derivatives with a wide spectrum of pharmacological activities. sjomr.org.innih.gov Consequently, compounds featuring the pyrimidine nucleus have been developed to treat a myriad of diseases. ignited.in The therapeutic applications are extensive, including roles as anticancer, antiviral, antimicrobial, anti-inflammatory, antioxidant, and antihypertensive agents. gsconlinepress.comnih.govtandfonline.com The landscape of FDA-approved drugs is continually evolving, with an increasing number of pyrimidine-based compounds, highlighting their enduring importance in medicinal chemistry. nih.gov

The significance of pyrimidines is demonstrated by their presence in various therapeutic classes:

Anticancer Agents: Many pyrimidine analogs function as antimetabolites, structurally mimicking endogenous molecules to interfere with cancer cell proliferation. nih.govignited.in For instance, certain derivatives have shown potent activity against various cancer cell lines, including lung, liver, and breast cancer. nih.govtandfonline.com

Antiviral Agents: Pyrimidine derivatives have been pivotal in antiviral therapy, particularly against HIV. sjomr.org.in

Antimicrobial Agents: The pyrimidine scaffold is a key component in the development of new antibacterial and antifungal drugs. gsconlinepress.comgsconlinepress.com

Central Nervous System (CNS) Agents: These compounds have also been explored for their potential as calcium channel blockers and antidepressants. nih.gov

Scope and Research Significance of Ethyl 2,4-dimethylpyrimidine-5-carboxylate within Pyrimidine Research

Within the vast family of pyrimidines, this compound is a specific derivative noted for its role as a synthetic intermediate. Its chemical structure features the core pyrimidine ring substituted with two methyl groups at positions 2 and 4, and an ethyl carboxylate group at position 5.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 2226-86-0
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name This compound

| Synonyms | 2,4-dimethyl-pyrimidine-5-carboxylic acid ethyl ester; 5-ethoxycarbonyl-2,4-dimethylpyrimidine |

Source: chemicalbook.comcymitquimica.com

The primary research significance of this compound lies in its utility as a building block for creating more complex molecules. Its synthesis has been described via the reaction of (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester with acetamidine (B91507) and triethylamine (B128534) in ethanol (B145695). chemicalbook.com As an intermediate, it provides a functionalized pyrimidine core that medicinal chemists can modify to synthesize novel compounds with potential therapeutic activities. While direct biological applications are not extensively documented, its value is derived from its potential to be converted into a variety of other pyrimidine derivatives, which are a well-established class of pharmacologically active agents. gsconlinepress.comignited.in

Current Research Landscape and Gaps in Understanding this compound

The current research landscape for this compound is primarily focused on its synthesis and its application in organic synthesis. chemicalbook.comcymitquimica.com There is a notable lack of comprehensive studies on its specific biological activities or potential therapeutic effects.

While numerous other pyrimidine-5-carboxylate derivatives have been synthesized and evaluated for a range of activities including antioxidant and anticancer properties, this specific compound remains largely unexplored in a biological context. mdpi.comresearchgate.net For example, related structures such as ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates have been investigated for antihypertensive and antiviral activities, and various 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been screened for antioxidant, anti-cancer, and anti-diabetic potential. mdpi.comresearchgate.net

This highlights a significant gap in the scientific literature. The biological profile of this compound has not been established. Key areas where research is lacking include:

In-vitro screening: There is no readily available data on its activity against various cell lines (e.g., cancer, microbial) or its effect on specific enzymes or receptors.

Pharmacological studies: Its potential therapeutic applications, stemming from the known activities of the broader pyrimidine class, have not been investigated.

Structure-Activity Relationship (SAR) studies: Without biological data, its structural contributions to potential bioactivity cannot be determined or compared with other pyrimidine derivatives.

Table 2: Mentioned Chemical Compounds

Compound Name
5-aminotetrazole
acetamidine
BKM-120
cytosine
(E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester
erlotinib
ethyl acetoacetate
This compound
Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride (B599025)
ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates
Ethyl-2,4-diamino-pyrimidine-5-carboxylate
Ethyl 2,4-dichloropyrimidine-5-carboxylate
Febuxostat
staurosporine
thymine
triethylamine
uracil

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B1296358 Ethyl 2,4-dimethylpyrimidine-5-carboxylate CAS No. 2226-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dimethylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-10-7(3)11-6(8)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMYQNCFRCBDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944923
Record name Ethyl 2,4-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2226-86-0
Record name 2226-86-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,4-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Ethyl 2,4 Dimethylpyrimidine 5 Carboxylate

Established Synthetic Routes for Pyrimidine-5-carboxylate Derivatives

The construction of the pyrimidine-5-carboxylate scaffold can be achieved through several reliable and well-documented synthetic strategies. These methods offer versatility in introducing a variety of substituents onto the pyrimidine (B1678525) core.

Condensation Reactions with 1,3-Dicarbonyl Compounds and Amidinium Salts

A classical and widely employed method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. semanticscholar.orgorganic-chemistry.org This [3+3] cycloaddition is a foundational route to pyrimidine derivatives. semanticscholar.org The reaction can be catalyzed by either acids or bases and is versatile enough to accommodate various β-keto esters, malonic esters, or β-diketones as the three-carbon component. organic-chemistry.org

A general representation of the Pinner synthesis involves the reaction between an amidine and a β-keto ester. semanticscholar.org Modifications to this reaction, such as using ultrasound irradiation, have been shown to improve the procedure. semanticscholar.org Another approach involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a range of amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters. researchgate.net This method is notable for providing a high-yield, direct route to pyrimidines that lack a substituent at the 4-position. researchgate.net

Table 1: Examples of Pinner Reaction Components for Pyrimidine Synthesis
1,3-Dicarbonyl Compound TypeAmidine SourceResulting Pyrimidine Feature
β-Keto EsterAcetamidine (B91507)Substituted at C2, C4, C6
Malonic EsterBenzamidineHydroxyl/Oxo groups at C4, C6
β-DiketoneGuanidineAmino group at C2

Biginelli Reaction Modifications for Dihydropyrimidine (B8664642) and Pyrimidine Synthesis

Originally reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netmdpi.com This multicomponent reaction has seen a significant resurgence due to the pharmacological importance of the resulting dihydropyrimidine scaffold. mdpi.com

Modern modifications have expanded the scope and efficiency of the Biginelli reaction. These include the use of microwave irradiation, ultrasound, and various catalysts to improve yields and reaction conditions. wikipedia.org Post-condensation modifications of the Biginelli products are also common, allowing for the synthesis of a diverse range of pyrimidine derivatives. researchgate.net For instance, dihydropyrimidinones can be used as intermediates for subsequent reactions like Suzuki coupling to introduce further diversity. researchgate.net A four-component modification of the Biginelli reaction allows for the introduction of a methoxy (B1213986) group at the 4-position of the heterocycle, significantly broadening the synthetic utility of this classic reaction. drugfuture.com The initial dihydropyrimidine products can often be aromatized to the corresponding pyrimidines through oxidation. scispace.com

Borsche-Drechsel Cyclization for Pyrimidine-5-carboxylic Acid Formation

The Borsche–Drechsel cyclization is a chemical reaction involving the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to synthesize tetrahydrocarbazoles. This reaction, first described in the late 19th and early 20th centuries, is a key step in the Borsche–Drechsel carbazole (B46965) synthesis. The mechanism is thought to be similar to the Fischer indole (B1671886) synthesis. A review of the available scientific literature indicates that the Borsche-Drechsel cyclization is specific to the formation of carbazole ring systems and is not an established or recognized method for the synthesis of pyrimidines or pyrimidine-5-carboxylic acid derivatives.

Multicomponent Reaction Strategies in Pyrimidine Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. MCRs are particularly valuable in combinatorial chemistry and drug discovery for rapidly generating large libraries of complex molecules.

Several MCR strategies have been developed for pyrimidine synthesis. One innovative approach is a regioselective, iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. This sustainable method allows for the creation of highly and unsymmetrically substituted pyrimidines with yields of up to 93%. Another strategy involves a three-component coupling reaction catalyzed by ZnCl2, which can produce various 4,5-disubstituted pyrimidine derivatives in a single step from enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). These MCRs represent a powerful and atom-economical approach to constructing the pyrimidine core.

Specific Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate and Related Esters

While general methods provide access to the broader class of pyrimidine-5-carboxylates, specific procedures have been optimized for the synthesis of this compound.

Precursor Selection and Optimization

A documented synthesis of this compound involves the reaction of (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester with acetamidine. This reaction is a specific example of the more general condensation strategies discussed previously.

The key precursors for this synthesis are:

(E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester: This molecule serves as the three-carbon backbone, already containing the ethyl carboxylate group at the desired position.

Acetamidine: This provides the N-C-N fragment required to complete the pyrimidine ring and introduces one of the methyl groups (at the C2 position).

The reaction is typically carried out in ethanol (B145695) with the addition of a base, such as triethylamine (B128534), and heated to reflux for a period of two hours. Following the reaction, the product is isolated and purified, for example, by column chromatography, to yield the target compound as a brown oil. In one reported procedure, this synthesis achieved a 50% yield.

Table 2: Specific Synthesis of this compound
Precursor 1Precursor 2Reagents/ConditionsProductReported Yield
(E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl esterAcetamidineEthanol, Triethylamine, Reflux (2h)This compound50%

Reaction Conditions and Catalysis

The synthesis of pyrimidine derivatives is adaptable to a variety of reaction conditions, from traditional solvent-based methods to modern green chemistry approaches that utilize metal catalysis and solvent-free environments.

Metal catalysts are instrumental in enhancing the efficiency, selectivity, and scope of pyrimidine synthesis.

Zinc Chloride (ZnCl2): ZnCl2 has been shown to be an effective Lewis acid catalyst in three-component coupling reactions to produce 4,5-disubstituted pyrimidine derivatives. acs.org This method involves the reaction of a functionalized enamine, triethyl orthoformate, and ammonium acetate in a single step, offering a practical and facile route to the pyrimidine skeleton. acs.org The proposed mechanism involves ZnCl2 activating the orthoester, which then reacts with the enamine and ammonia (B1221849) (from ammonium acetate) through a series of intermediates, culminating in intramolecular cyclization to form the pyrimidine ring. acs.org

PNP-Ir-pincer complexes: Pincer complexes, particularly those involving iridium, are known for their high stability and catalytic activity in a range of organic transformations, including dehydrogenation reactions. acs.orgnih.gov While their direct application in the synthesis of this compound is not extensively detailed, their role in activating substrates for C-H activation and other coupling reactions highlights their potential in advanced heterocyclic synthesis. rsc.orgrsc.org

Magnetic Nano Fe3O4: Aligning with green chemistry principles, magnetic nanoparticles (MNPs) of iron(II,III) oxide (Fe3O4) have emerged as highly effective and recyclable catalysts. researchgate.net Fe3O4-based nanocatalysts, often stabilized within a metal-organic framework (MOF), have been successfully used in the multicomponent synthesis of related heterocyclic systems like pyrano[2,3-d]pyrimidines. nih.govfrontiersin.orgnih.govresearchgate.net These catalysts possess superparamagnetic properties, allowing for easy separation from the reaction mixture using an external magnet and facilitating their reuse without significant loss of activity. researchgate.netnih.gov Their high surface area, structural efficiency, and the presence of abundant catalytically active sites contribute to their efficacy. nih.govfrontiersin.org

Table 1: Overview of Metal Catalysts in Pyrimidine Synthesis

Catalyst Type Example Role in Synthesis Key Advantages
Lewis Acid ZnCl₂ Catalyzes three-component coupling reactions to form the pyrimidine ring. acs.org Facile and practical one-step method. acs.org
Pincer Complexes PN³P–Ir complexes General catalysts for dehydrogenative coupling and C-H activation. acs.org High stability and catalytic activity. acs.orgnih.gov
Nanocatalyst Magnetic Nano Fe₃O₄ Facilitates multicomponent reactions for heterocyclic synthesis. nih.govnih.gov Recyclable, eco-friendly, high efficiency. researchgate.netnih.gov

Modern synthetic chemistry emphasizes environmentally benign procedures, leading to the development of solvent-free and mechanochemical methods.

Solvent-free synthesis of pyrimidine derivatives can be achieved through multicomponent reactions that proceed by grinding the reactants together, often with a catalytic amount of a metal salt like CuCl₂·2H₂O. nih.gov This "grindstone" method is economically and environmentally advantageous as it minimizes solvent waste and can be less time-consuming than traditional methods. nih.gov

Mechanochemical synthesis using techniques like ball-milling offers another powerful solvent-free alternative. elsevierpure.comresearchgate.net This high-energy milling process can drive reactions between solid-state reactants, often without the need for any catalyst, leading to quantitative yields and simplified product workup. mdpi.comnih.gov Such methods have been successfully applied to the one-pot synthesis of various pyrimidine derivatives and related fused systems, highlighting their potential for scalable and sustainable production. elsevierpure.commdpi.comnih.gov

Purification and Isolation Techniques

The isolation and purification of the target pyrimidine ester are critical steps to ensure high purity. Standard laboratory techniques are commonly employed:

Column Chromatography: This is a widely used method for purifying crude reaction mixtures. A typical stationary phase is silica (B1680970) gel, with a mobile phase consisting of a solvent mixture like ethyl acetate and petroleum ether.

Recrystallization: The crude product can be dissolved in a suitable hot solvent, such as ethanol, and allowed to cool slowly, leading to the formation of pure crystals. nih.govmdpi.com

Salt Formation: For basic pyrimidine compounds, forming a salt (e.g., a hydrochloride or mesylate salt) can facilitate purification and handling. The salt often has better crystallinity and can be isolated by filtration. orgsyn.org

Filtration and Washing: After precipitation or crystallization, the solid product is typically collected by filtration, washed with a cold solvent to remove soluble impurities, and then dried. nih.govmdpi.com

Advanced Synthetic Approaches and Derivatization Strategies for this compound Analogues

The pyrimidine scaffold of this compound is a versatile platform for creating a diverse library of analogues through modifications at the pyrimidine core and the ester moiety.

Derivatization at the Pyrimidine Core

The functionalization of the heterocyclic ring allows for the introduction of various substituents, which can significantly alter the molecule's chemical and biological properties.

Substitution at the 2-Position: A general and high-yielding method for producing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This approach provides a direct route to pyrimidines with diverse functional groups at the C2 position. organic-chemistry.org

Introduction of Amino Groups: Amino-pyrimidine derivatives can be synthesized through several routes. One advanced method involves a polymer-assisted synthesis where the pyrimidine ring is constructed on a solid support, followed by cleavage with an amine to introduce the amino group at the C2 position. researchgate.net

Halogenation for Further Functionalization: The synthesis of halopyrimidines, such as 5-bromopyrimidine-4-carboxylates via a Minisci reaction, creates valuable intermediates. ucla.edu The halogen atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki coupling), enabling the introduction of a wide range of aryl or alkyl groups. ucla.edu

Formation of Fused Ring Systems: The pyrimidine core can be used as a building block for more complex polycyclic systems. For instance, multicomponent reactions can yield fused structures like thiazolo[3,2-a]pyrimidines or pyrano[2,3-d]pyrimidines. ias.ac.inresearchgate.net

Table 2: Strategies for Derivatization of the Pyrimidine Core

Position Strategy Reagents/Method Outcome
C2 Amidinium Salt Condensation Various amidinium salts Introduction of diverse substituents (alkyl, aryl, etc.). organic-chemistry.org
C2 Amination Polymer-assisted synthesis and amine cleavage Synthesis of 2-amino-pyrimidine analogues. researchgate.net
C5 Halogenation Minisci homolytic alkoxycarbonylation Creates 5-halopyrimidine intermediates for cross-coupling. ucla.edu
Fused Multicomponent Reaction Aldehydes, malononitrile, thiourea, etc. Construction of fused bicyclic systems (e.g., thiazolopyrimidines). researchgate.net

Functionalization of the Ester Moiety

The ethyl ester group at the 5-position is a key site for chemical modification, allowing for conversion into other important functional groups.

Hydrolysis to Carboxylic Acid: The most common transformation is the alkaline hydrolysis of the ester to the corresponding pyrimidine-5-carboxylic acid. researchgate.net This reaction is typically carried out using aqueous or ethanolic sodium hydroxide. researchgate.net The resulting carboxylic acid is a crucial intermediate that can be further modified or used in coupling reactions. bu.edu.eg In some cases, this hydrolysis can be accompanied by rearrangement, although this is not a general outcome. researchgate.net

Reduction to Alcohol: The ester group can be reduced to a primary alcohol (a hydroxymethyl group). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride. Pyrimidines are known to be more susceptible to reduction than pyridines, and reactions with borohydrides can lead to the reduction of the ring itself to yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net

Amidation to Carboxamide: The ester can be converted into an amide through aminolysis, or more commonly, by first hydrolyzing it to the carboxylic acid and then coupling it with an amine. nih.gov Direct coupling of the corresponding carboxylate salt with an amine can be efficiently achieved using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), providing a versatile route to pyrimidine-5-carboxamides. organic-chemistry.orgacs.org These amide derivatives are of significant interest in medicinal chemistry. nih.gov

Deconstruction-Reconstruction Strategies for Diversification

A novel and powerful approach for the diversification of pyrimidine-containing compounds, such as this compound, involves a deconstruction-reconstruction strategy. This methodology allows for the transformation of the stable pyrimidine core into a variety of other nitrogen-containing heterocycles, which would be challenging to synthesize using traditional methods. This strategy is particularly valuable in structure-activity relationship (SAR) studies, fundamental to drug and agrochemical development, by providing access to a wide range of structural analogues.

The core principle of this strategy is the activation of the pyrimidine ring, followed by its cleavage and subsequent recyclization to form a new heterocyclic system. The process begins by transforming the pyrimidine into a more reactive N-arylpyrimidinium salt. This intermediate can then be cleaved to generate a three-carbon iminoenamine building block. This versatile intermediate is not isolated but is used in situ for various heterocycle-forming reactions.

By reacting this iminoenamine synthon with different reagents, a diverse array of heterocycles can be constructed. For instance, reaction with hydroxylamine (B1172632) can yield 1,2-oxazoles, while reaction with hydrazines can produce pyrazoles. This deconstruction-reconstruction sequence effectively allows for the skeletal editing of the original pyrimidine, enabling the formation of complex molecules and analogues that would be difficult to obtain otherwise. This approach represents a significant advancement in molecular editing, providing a strategic method for scaffold hopping in drug discovery.

Strategy Stage Description Key Intermediates Potential Products
Activation Conversion of the pyrimidine into a more reactive form.N-arylpyrimidinium salts-
Deconstruction Cleavage of the activated pyrimidine ring.Three-carbon iminoenamine building block-
Reconstruction Recyclization of the intermediate with various reagents.-Azoles (e.g., 1,2-oxazoles, pyrazoles), other nitrogen heterocycles

Green Chemistry Principles in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives, including this compound, is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. These approaches focus on improving reaction efficiency, minimizing waste, and using less hazardous materials.

One prominent green technique is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate organic reactions, often reducing reaction times from hours or days to mere minutes. This method is both energy-efficient and can lead to higher yields and cleaner products.

Another key green approach is mechanochemistry , often referred to as the "grindstone technique" or solid-state synthesis. This solvent-free method involves the grinding of reactants together, sometimes with a catalytic amount of a substance. It eliminates the need for potentially hazardous organic solvents, reduces waste, and can lead to high yields under mild, room-temperature conditions.

The use of green solvents , such as water or polyethylene (B3416737) glycol (PEG), is another cornerstone of green pyrimidine synthesis. When solvents are necessary, choosing environmentally benign options minimizes pollution. In some cases, reactions can be performed under catalyst-free conditions in these green solvents.

Furthermore, one-pot, multi-component reactions (MCRs) are highly efficient processes that align with green chemistry principles. In an MCR, multiple starting materials are combined in a single reaction vessel to form the final product in a single step. This approach improves atom economy, reduces the number of synthetic steps, and minimizes waste generation from purification of intermediates. For example, the Biginelli reaction, a classic MCR for synthesizing dihydropyrimidines, can be adapted using green catalysts and conditions to produce pyrimidine-5-carboxylate derivatives.

Green Chemistry Approach Description Advantages Reference Example
Microwave-Assisted Synthesis Use of microwave irradiation as an energy source to accelerate reactions.Shorter reaction times (minutes vs. hours), higher yields, energy efficiency.Synthesis of tetrahydropyrimidine derivatives.
Mechanochemistry (Grindstone) Solvent-free reaction conducted by grinding solid reactants together.Avoids hazardous solvents, reduces waste, mild conditions, high yields.Synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives.
Use of Green Solvents Employing environmentally benign solvents like water or PEG.Reduced pollution and environmental impact.Knoevenagel condensation in PEG-400 under catalyst-free conditions.
One-Pot Multi-Component Reactions Combining three or more reactants in a single step to form the product.High atom economy, reduced steps, less waste, increased efficiency.Synthesis of tetrahydropyrimidine-5-carboxylates using a CuCl₂ catalyst.

Advanced Spectroscopic and Structural Characterization of Ethyl 2,4 Dimethylpyrimidine 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H (Proton) NMR analysis would provide information on the chemical environment of the hydrogen atoms. For Ethyl 2,4-dimethylpyrimidine-5-carboxylate, the expected signals would include:

A singlet for the aromatic proton on the pyrimidine (B1678525) ring.

Two distinct singlets for the two methyl groups at positions 2 and 4.

A quartet and a triplet for the ethyl ester group, corresponding to the -CH₂- and -CH₃ protons, respectively.

¹³C (Carbon-13) NMR analysis would identify all unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for:

The carbons of the pyrimidine ring.

The two methyl group carbons.

The carbonyl carbon of the ester.

The two carbons of the ethyl group (-CH₂- and -CH₃).

A hypothetical data table for these analyses would look as follows, pending experimental data:

Table 1: Hypothetical ¹H and ¹³C NMR Data

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Pyrimidine-H Data not available Data not available
2-CH₃ Data not available Data not available
4-CH₃ Data not available Data not available
Ester -OCH₂CH₃ Data not available Data not available
Ester -OCH₂CH₃ Data not available Data not available
Pyrimidine-C2 Data not available
Pyrimidine-C4 Data not available
Pyrimidine-C5 Data not available
Pyrimidine-C6 Data not available

HMBC is a 2D NMR technique used to identify long-range (typically 2-3 bond) correlations between carbon and hydrogen atoms. This analysis would be crucial to confirm the connectivity of the molecule, for instance, by showing correlations between the methyl protons and the pyrimidine ring carbons, and between the aromatic proton and adjacent carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. For this compound (C₉H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 180.20. Common fragmentation patterns for esters might involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl carboxylate group.

Table 2: Expected Mass Spectrometry Data

m/z Value Assignment
180.20 [M]⁺ (Molecular Ion)
Data not available [M - fragment]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. Key absorptions for this molecule would include:

C=O stretching from the ester group (typically around 1700-1730 cm⁻¹).

C-O stretching from the ester group.

C=N and C=C stretching from the aromatic pyrimidine ring.

C-H stretching from the methyl and ethyl groups.

Table 3: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Ester) Data not available
C-N (Aromatic) Data not available
C-H (Alkyl) Data not available

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. This would confirm the planarity of the pyrimidine ring and the spatial arrangement of the substituents.

To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. This typically involves techniques like slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The specific conditions (solvent, temperature) required for growing crystals of this compound have not been reported in the searched literature.

Without access to published experimental research detailing these analyses for this compound, a scientifically rigorous and accurate article conforming to the requested outline cannot be generated.

Analysis of Molecular Conformation and Torsion Angles

A definitive analysis of the molecular conformation and specific torsion angles of this compound is not possible without experimental crystallographic data. Such an analysis would typically reveal the planarity of the pyrimidine ring, the orientation of the ethyl carboxylate and methyl substituents relative to the ring, and the precise bond angles and lengths that define the molecule's geometry.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Without a crystal structure, the specific intermolecular interactions that stabilize the solid-state form of this compound cannot be detailed. A crystallographic study would identify potential hydrogen bond donors and acceptors and measure their precise distances and angles. It would also determine if π-π stacking interactions occur between the pyrimidine rings of adjacent molecules, including measurements of centroid-to-centroid distances and slip angles.

Crystallographic Data Deposition and Analysis (e.g., CCDC data)

A search of the Cambridge Crystallographic Data Centre (CCDC) database yielded no deposition number or associated crystallographic information file (CIF) for this compound. When such data becomes available, it would be deposited in the CCDC and assigned a unique deposition number. The corresponding data table would include crucial parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules per unit cell (Z), and calculated density.

Computational Chemistry and in Silico Modeling of Ethyl 2,4 Dimethylpyrimidine 5 Carboxylate and Its Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies have been pivotal in quantifying the binding affinities of Ethyl 2,4-dimethylpyrimidine-5-carboxylate derivatives to their molecular targets. These studies calculate a docking score, which is an estimation of the binding free energy, with lower scores generally indicating a more favorable binding interaction. For instance, in studies of tetrahydropyrimidine-5-carboxylate derivatives, compounds have shown significantly better MolDock scores than standard drugs like 5-fluorouracil (B62378) when docked with proteins such as human serum albumin, indicating a strong binding affinity. mdpi.com

The analysis of these docking poses reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, derivatives of pyrimidine-5-carboxylate have been shown to form crucial hydrogen bonds with key amino acid residues in the active site of their target proteins. mdpi.com The oxygen of the ester linkage and the carbonyl group are often involved in forming these hydrogen bonds with residues such as Serine, Arginine, and Lysine. mdpi.com

Table 1: Representative Binding Affinities of Pyrimidine-5-carboxylate Derivatives

Compound Derivative Target Protein Docking Score (kcal/mol) Key Interacting Residues Reference
5c (a tetrahydropyrimidine-5-carboxylate) Human Serum Albumin (3B9L) -126.322 Ser454, Arg197, Lys199 mdpi.com
5g (a chloro-substituted derivative) Glucokinase (1V4S) -129.805 to -98.995 (range for 5a-h) Not specified mdpi.com
11e (a pyrimidine-5-carbonitrile derivative) VEGFR-2 (1YWN) Not specified (similar binding to sorafenib) Not specified rsc.orgnih.gov
5b (a thieno[2,3-d]pyrimidine (B153573) derivative) EGFRWT -17.22 Met769, Lys721, Val702, Ala719, Leu820, Cys773, Leu694 nih.gov

A significant outcome of in silico screening and molecular docking studies is the identification of potential molecular targets for a given compound or its derivatives. For pyrimidine-5-carboxylate analogs, computational studies have successfully identified a range of plausible biological targets.

These identified targets include enzymes and receptors that are implicated in various diseases. For example, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been identified as a key molecular target for a novel series of pyrimidine-5-carbonitrile derivatives, suggesting their potential as anti-proliferative agents. rsc.orgnih.gov Other identified targets for related pyrimidine (B1678525) structures include human serum albumin, glucokinase, and tyrosine kinase, indicating potential applications in cancer, diabetes, and as antioxidants, respectively. mdpi.com Furthermore, acetylcholinesterase has been proposed as a plausible molecular target for the larvicidal properties of certain 1,4-dihydropyrimidine (B1237445) analogues. malariaworld.orgnih.gov

Table 2: Identified Molecular Targets for Pyrimidine-5-carboxylate Derivatives

Derivative Class Identified Molecular Target PDB ID Therapeutic Area Reference
Pyrimidine-5-carbonitriles VEGFR-2 1YWN Cancer rsc.orgnih.gov
Tetrahydropyrimidine-5-carboxylates Human Serum Albumin 3B9L Cancer mdpi.com
Tetrahydropyrimidine-5-carboxylates Glucokinase 1V4S Diabetes mdpi.com
Tetrahydropyrimidine-5-carboxylates Tyrosine Kinase 2HCK Antioxidant mdpi.com
1,4-Dihydropyrimidines Acetylcholinesterase Not specified Larvicidal malariaworld.orgnih.gov
Pyridinyl-Pyrimidine Candidates CDK-5 Not specified Cancer researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in these investigations.

Computational SAR studies systematically correlate specific structural modifications of the this compound scaffold with changes in biological efficacy. These studies have demonstrated that the nature and position of substituents on the pyrimidine ring significantly influence the compound's activity. researchgate.net

For instance, the introduction of halogenated benzyl (B1604629) derivatives can modulate the biological potential of tetrahydropyrimidine (B8763341) derivatives. mdpi.com The presence of electron-withdrawing groups, such as chloro or nitro groups on an aromatic ring substituent, can lead to the formation of the oxidized, more active product. nih.gov In the context of larvicidal activity, the electronic factor and the size of the substituent have been found to be critical for mortality rates. malariaworld.org For example, bromine-containing derivatives have shown the highest larvicidal activity. malariaworld.orgnih.gov

Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov For a molecule to interact with its target, it must possess a specific set of features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a particular spatial orientation.

Computational studies on pyrimidine derivatives have successfully identified key pharmacophoric features. A typical pharmacophore model for a pyrimidine-based inhibitor might include hydrogen bond acceptors, hydrogen bond donors, and a hydrophobic or aromatic region. researchgate.net The pyrimidine ring itself often acts as a crucial scaffold, providing a rigid framework for the optimal positioning of these pharmacophoric groups. nih.govresearchgate.net These models are instrumental in virtual screening campaigns to identify new compounds with similar biological activities. nih.gov

Occasionally, experimental data may present seemingly contradictory SAR trends. Computational methods can be employed to resolve these inconsistencies by providing a deeper, three-dimensional understanding of ligand-target interactions. For example, a particular substituent might be expected to increase activity based on electronic effects but is found to decrease it experimentally. Molecular docking can reveal that the substituent causes a steric clash with the protein's active site, thereby explaining the unexpected result.

In the study of pyridinyl-pyrimidine candidates, in silico studies were performed to provide a rationale for the observed in vitro antiproliferative efficacy, helping to understand why certain derivatives, like pyrimidinethione, triazolopyrimidine, and thiazolopyrimidine, exhibited the highest potency. researchgate.net By analyzing the binding modes and energies, computational models can reconcile apparent contradictions in SAR data and provide a more coherent picture of the factors driving biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. samipubco.comechemcom.com For pyrimidine-5-carboxylate derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometry, determine frontier molecular orbital energies (HOMO and LUMO), and predict vibrational frequencies. samipubco.comechemcom.com These calculations are fundamental to understanding the molecule's stability, reactivity, and how it will interact with electromagnetic radiation.

Solvatochromism is the phenomenon where a substance changes color in response to the polarity of the solvent. nih.gov This behavior is indicative of changes in the electronic ground and excited states of the molecule, often driven by intramolecular charge transfer. nih.gov For pyrimidine derivatives, which possess both electron-donating and electron-accepting groups, solvatochromic effects can be pronounced.

Studies on related pyrimidine-based compounds demonstrate that an increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectra. nih.govacs.orgnih.govacs.org This indicates that the excited state is more polar than the ground state and is stabilized by polar solvents. nih.govacs.org For example, a study on 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones showed that an increase in solvent polarity moves both absorption and fluorescence to lower energy regions. nih.gov The analysis of this compound would likely involve similar spectroscopic measurements in a range of solvents with varying polarity, from non-polar (like carbon tetrachloride) to polar protic (like water or methanol). rsc.org The resulting shifts in absorption and emission maxima would be correlated with solvent polarity scales to quantify the effect. Time-dependent DFT (TD-DFT) calculations can complement these experimental findings by modeling the electronic transitions in different solvent environments, providing a deeper understanding of the underlying electronic redistributions. nih.govrsc.org

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. nih.govacs.org In many pyrimidine derivatives, the pyrimidine ring can act as an electron-accepting moiety, while various substituents can serve as electron donors. nih.gov This process is fundamental to their photophysical properties, including fluorescence and solvatochromism.

Two common mechanisms associated with ICT are Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT).

ESIPT can occur in molecules with an intramolecular hydrogen bond, where a proton is transferred from a donor to an acceptor in the excited state. rsc.orgnih.gov A study on 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, a derivative of the target compound, demonstrated a large Stokes shifted emission due to ESIPT, a process facilitated by the specific functional groups present. rsc.org

TICT involves a conformational twisting in the excited state, typically around a single bond connecting the donor and acceptor moieties. nih.gov This twisting leads to a highly polar, stabilized excited state that often results in a large Stokes shift and solvent-dependent fluorescence. acs.orgnih.gov

For this compound, the methyl groups and the ethyl carboxylate group attached to the pyrimidine ring influence its electronic properties. DFT and TD-DFT calculations would be instrumental in mapping the potential energy surfaces of the ground and excited states to determine if a stable TICT or other charge-transfer state exists and to elucidate the mechanism of electronic relaxation. rsc.org

Pharmacokinetic (ADME) Prediction and Toxicological Assessments (In Silico)

In silico ADME prediction tools are essential in modern drug discovery for forecasting the pharmacokinetic properties of a molecule before synthesis, thereby saving time and resources. srce.hrresearchgate.net Web-based platforms like SwissADME provide rapid predictions for a wide range of properties based on a molecule's structure. nih.govjscimedcentral.com

High gastrointestinal (GI) absorption is crucial for orally administered drugs. In silico models, such as the BOILED-Egg model provided by SwissADME, predict passive GI absorption and Blood-Brain Barrier (BBB) permeability based on the molecule's lipophilicity (WLOGP) and polarity (TPSA). swissadme.chnih.gov Molecules falling within the white region of the graphical plot are predicted to have a high probability of being absorbed by the GI tract, while those in the yellow region (yolk) are predicted to be capable of permeating the BBB. swissadme.ch

For this compound, predictive models suggest it has high gastrointestinal absorption . jscimedcentral.com However, it is predicted to be non-permeant to the Blood-Brain Barrier. nih.gov This is a desirable characteristic for drugs intended to act peripherally, as it minimizes the risk of central nervous system side effects.

Physicochemical descriptors are fundamental to predicting a molecule's ADME profile. The partition coefficient (Log P), a measure of lipophilicity, is a key parameter in rules like Lipinski's Rule of Five, which helps assess a compound's drug-likeness. mdpi.com

Various computational methods exist for predicting Log P values, and it is common for different algorithms to yield slightly different results. For this compound, multiple predictive models estimate its Log P value to be in a range suitable for good oral bioavailability. Other important descriptors include molecular weight (MW), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These predicted values collectively suggest that the compound possesses a favorable physicochemical profile for drug development.

Predicted Physicochemical Properties for this compound

PropertyPredicted ValueDescription
Formula C9H12N2O2The molecular formula of the compound.
Molecular Weight 180.20 g/mol The mass of one mole of the substance.
Consensus Log P 1.35A measure of lipophilicity, averaged from multiple prediction models.
ESOL Log S -2.13The logarithm of the molar aqueous solubility (mol/L).
TPSA 55.42 ŲTopological Polar Surface Area, linked to permeability.
H-Bond Acceptors 4The number of atoms that can accept a hydrogen bond.
H-Bond Donors 0The number of atoms that can donate a hydrogen bond.
Lipinski Violations 0Number of violations of Lipinski's Rule of Five for drug-likeness.
GI Absorption HighPredicted passive absorption from the gastrointestinal tract.
BBB Permeant NoPredicted ability to cross the blood-brain barrier.
Data is computationally predicted and may vary between different software and algorithms.

Biological Activities and Pharmacological Applications of Ethyl 2,4 Dimethylpyrimidine 5 Carboxylate Derivatives

Antimicrobial Activity

Scientific literature dedicated specifically to the antimicrobial properties of Ethyl 2,4-dimethylpyrimidine-5-carboxylate derivatives is limited. While the broader class of pyrimidine (B1678525) derivatives has been extensively studied for such activities, detailed research focusing on the antibacterial and antifungal efficacy of this particular scaffold is not widely available in the public domain. General studies on related pyrimidine compounds have shown that structural modifications can lead to significant antimicrobial effects, often by interfering with essential microbial pathways. nih.govnih.govimpactjournals.us However, without specific studies on this compound derivatives, the following sections reflect the current gap in targeted research.

There is a lack of specific research data evaluating the antibacterial efficacy of compounds derived directly from this compound. Broader studies on other substituted pyrimidines have identified compounds with activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivatives showed potent, broad-spectrum antibacterial activity, with one compound exhibiting a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov Another study on chalcone-substituted pyrimidines noted activity primarily against Gram-negative strains like E. coli. nih.gov These findings suggest the potential of the pyrimidine core as an antibacterial pharmacophore, but targeted studies are required to ascertain the efficacy of the this compound series.

Similar to the antibacterial data, specific studies detailing the antifungal efficacy of this compound derivatives are not readily found in current literature. Research on other pyrimidine analogs indicates potential for antifungal applications. For example, certain pyrimidine thiol derivatives have demonstrated moderate resistance against Candida albicans. ekb.eg Additionally, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have shown significant activity against various plant-pathogenic fungi, including several Botrytis cinerea species. frontiersin.org While promising for the general pyrimidine class, these results cannot be directly extrapolated to the specific derivatives that are the focus of this article. Further investigation is needed to explore and validate any potential antifungal properties.

Anticancer and Antineoplastic Properties

In contrast to the antimicrobial field, the anticancer potential of pyrimidine-5-carboxylate derivatives has been the subject of more specific investigations. Research has highlighted their ability to inhibit cancer cell growth through various mechanisms, targeting key pathways involved in cell proliferation and survival.

Derivatives of pyrimidine-5-carboxylate have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. The efficacy is often dependent on the specific substitutions on the pyrimidine ring.

One study investigated a series of ethyl 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives for their cytotoxic activity. These compounds, while structurally related to the core topic, are dihydropyrimidines. The findings indicated moderate to good activity in suppressing the cytotoxicity of the HepG2 (human liver cancer) cell line. The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, varied based on the aryl substituent at the C4 position.

Compound DerivativeTarget Cell LineIC₅₀ (µg/mL)
Ethyl 4-(4-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHepG25.351
Ethyl 4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHepG218.69

Other research on different pyrimidine scaffolds has shown potent activity against breast cancer cells. For instance, certain novel pyrimidine-5-carbonitrile derivatives exhibited excellent cytotoxic activity against the MCF-7 cell line, with IC₅₀ values as low as 1.54 µM. These findings underscore the potential of the pyrimidine-5-carboxylate and related structures as a basis for developing novel anti-proliferative agents.

The anticancer effects of pyrimidine derivatives are often rooted in their ability to modulate specific signaling pathways crucial for cancer cell survival and proliferation. Significant research has focused on the inhibition of transcription factors like Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).

AP-1 and NF-κB Inhibition: AP-1 and NF-κB are key transcription factors that regulate the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. Their aberrant activation is a hallmark of many cancers, making them attractive therapeutic targets.

Studies on a series of pyrimidine-5-carboxylate derivatives have identified potent dual inhibitors of AP-1 and NF-κB mediated transcriptional activation. Specifically, analogues of ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate were synthesized and evaluated in Jurkat T cells (a human T-cell leukemia line). The research identified that substitutions at the C2 position of the pyrimidine ring were critical for inhibitory activity. The 2-(2'-thienyl) substituted compound was found to be the most potent in this series.

Further structure-activity relationship studies on a related scaffold, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate , also identified potent inhibitors. These compounds were shown to inhibit the production of IL-2 and IL-8, cytokines regulated by AP-1 and NF-κB, in stimulated Jurkat T-cells.

Compound SeriesTargetCell LineReported IC₅₀
Ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(substituted)pyrimidine-5-carboxylatesAP-1/NF-κBJurkat T cellsPotent inhibition observed
Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate Analogue (128)AP-1/NF-κBJurkat T cells0.05 µM

Kinesin Eg5 Inhibition: While Kinesin Eg5 is a validated anticancer target, research into its inhibition has primarily focused on a different class of pyrimidine derivatives known as dihydropyrimidinones (DHPMs), such as the well-known inhibitor Monastrol. There is currently a lack of specific studies linking derivatives of this compound to the inhibition of Kinesin Eg5.

The therapeutic potential of this compound derivatives and their close analogues has been demonstrated across a range of specific cancer cell lines, highlighting the influence of both the core scaffold and its peripheral substitutions.

Jurkat T cells: As detailed in the previous section, derivatives of ethyl pyrimidine-5-carboxylate bearing a 3-methyl-2,5-dioxo(3-pyrrolinyl)amino group have been specifically shown to be potent inhibitors of AP-1 and NF-κB activation in this leukemia cell line. This makes them promising candidates for the treatment of T-cell malignancies.

HepG2 (Hepatocellular Carcinoma): A series of ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were evaluated for their cytotoxic effects against the HepG2 cell line. The results indicated that these compounds could effectively suppress cancer cell viability, with IC₅₀ values in the low micromolar range, demonstrating their potential against liver cancer.

MCF-7 (Breast Adenocarcinoma): The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. While direct studies on this compound are scarce, related pyrimidine-5-carbonitrile derivatives have shown excellent antiproliferative activity against MCF-7 cells. For example, compound 11e from a novel series of pyrimidine-5-carbonitriles showed an IC₅₀ of 1.54 µM, indicating high potency against this breast cancer cell type. This highlights the promise of the broader pyrimidine-5-carboxylate/carbonitrile scaffold in developing treatments for breast cancer.

Antiviral Activity

Derivatives of the pyrimidine scaffold have demonstrated a broad spectrum of biological properties, including significant antiviral activity against various human pathogens. researchgate.net These compounds have been investigated for their potential to inhibit the proliferation of viruses such as human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV). researchgate.net The versatility of the pyrimidine ring allows for structural modifications that can lead to potent and selective antiviral agents.

Anti-HIV Activity

The development of novel agents to combat the human immunodeficiency virus (HIV) remains a critical area of research, particularly for strains resistant to existing therapies. Pyrimidine derivatives have emerged as a promising class of compounds, with several studies demonstrating their potent anti-HIV activity. nih.gov

One area of focus has been on 2,4,5-trisubstituted pyrimidines, which have been designed and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In one study, a series of these compounds exhibited highly effective activity against the wild-type HIV-1 IIIB strain, with EC₅₀ values in the nanomolar range. For instance, compound 14a was identified as a particularly potent inhibitor, with an EC₅₀ of 2.80 nM, comparable to the approved drug Etravirine (ETR). nih.gov Further modifications led to compounds like 16c , which not only showed potent activity against wild-type HIV-1 (EC₅₀ = 3.75 nM) but also demonstrated a superior resistance profile compared to ETR, with an EC₅₀ of 24.4 nM against the K103N+Y181C mutant strain. nih.gov

Other pyrimidine-based scaffolds have also shown promise. A series of 2,6-diamino-5-arylazo-4-chloropyrimidine analogues were synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2 replication in MT-4 cells. researchgate.net Several of these compounds displayed activity, with EC₅₀ values greater than 1.80 to 2.12 µg/mL. researchgate.net Additionally, unique heterocyclic systems incorporating the pyrimidine ring, such as 3,4-dihydro-2H-benzo researchgate.netnih.govisothiazolo[2,3-a]pyrimidine, have been identified as antiretroviral agents effective against HIV-1 infection. researchgate.net One such compound exhibited strong inhibitory potency with an EC₅₀ of 0.29 μM. researchgate.net

The research into pyrimidine derivatives as anti-HIV agents highlights the scaffold's potential for developing new therapeutic options with high potency and improved resistance profiles. nih.gov

Table 1: Anti-HIV Activity of Selected 2,4,5-Trisubstituted Pyrimidine Derivatives

Compound Anti-HIV-1 IIIB Activity (EC₅₀, nM) Anti-RES056 Activity (EC₅₀, nM) Cytotoxicity (CC₅₀, µM) Selectivity Index (SI) vs. IIIB
14a 2.80 124 14.3 5107
16c 3.75 24.4 36.0 9603
Etravirine (ETR) 2.80 37.6 21.0 7500
Rilpivirine (RPV) 0.94 10.7 3.98 3989

Data sourced from scientific literature. nih.gov

Inhibition of Viral Replication

Beyond HIV, derivatives of ethyl 2,4-disubstituted-5-pyrimidinecarboxylates and related pyrimidine structures have been shown to inhibit the replication of a range of other viruses. These compounds often target essential viral or host-cell processes, thereby preventing viral propagation.

A study on ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates demonstrated their inhibitory activity against herpes simplex virus type 1 (HSV-1). nih.gov These esters were tested in a short-term plaque assay using Vero cultured cells. At non-toxic concentrations, all tested esters showed activity. The most notable compound, 3h , achieved an 80.9% inhibition of HSV-1 infectivity at a concentration of 12 µg/ml. nih.gov

More recently, with the emergence of new viral threats, research has expanded to other viruses. Pyrimido[4,5-d]pyrimidine derivatives have been identified as effective inhibitors of human coronavirus 229E (HCoV-229E). mdpi.com Compounds featuring a cyclopropylamino group and an aminoindane moiety were particularly potent, highlighting this scaffold as a promising framework for developing novel agents against human coronaviruses. mdpi.com The targeting of host factors essential for viral replication is a strategy that could lead to broad-spectrum antiviral agents. mdpi.com

The mechanism of action for some antiviral pyrimidine analogues involves the inhibition of viral polymerases, which are crucial enzymes for replicating the viral genome. mdpi.com While a series of novel 4′-substituted carbocyclic uracil (B121893) derivatives did not show significant activity against a panel of RNA viruses including SARS-CoV-2 and influenza, the exploration of such nucleoside analogs remains a cornerstone of antiviral therapy. mdpi.com Other research has identified 4-substituted-2-thiazole amides that inhibit alphavirus replication by specifically blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov This demonstrates that pyrimidine-related heterocyclic structures can interfere with discrete and essential steps in the viral life cycle.

Anti-inflammatory and Analgesic Activity

Pyrimidine derivatives are recognized for a wide array of biological activities, including significant anti-inflammatory properties. nih.govnih.gov The search for new anti-inflammatory agents with improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) has driven research into these heterocyclic compounds. scialert.net Many NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, and the discovery of a specific isoform, COX-2, which is induced during inflammation, has spurred the development of selective inhibitors to reduce gastrointestinal side effects. scialert.net

COX-1/COX-2 Inhibition

A key mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. Several studies have demonstrated that pyrimidine derivatives can act as potent and selective inhibitors of COX-2. nih.govmdpi.com

In one study, newly synthesized pyrimidine derivatives, designated L1 and L2 , were evaluated for their ability to inhibit COX isoenzymes. nih.gov Both compounds showed a higher affinity for COX-2 over COX-1, with IC₅₀ values for COX-2 inhibition that were comparable to the reference drug meloxicam (B1676189) and significantly better than piroxicam. nih.govnih.gov This selectivity is attributed to the larger binding pocket in the active site of the COX-2 enzyme compared to COX-1. nih.gov

Another investigation focused on two series of pyrimidine-5-carbonitrile hybrids. mdpi.com All synthesized compounds demonstrated potent COX-2 inhibitory activity, with IC₅₀ values in the submicromolar range. Specifically, compounds 3b , 5b , and 5d were the most active, with COX-2 inhibition percentages and IC₅₀ values nearly equal to Celecoxib, a well-known selective COX-2 inhibitor. mdpi.com Their potency was found to be approximately 4.7 to 10.5 times higher than Nimesulide. mdpi.com The inclusion of a benzenesulfonamide (B165840) moiety in some of these derivatives is a key feature shared with commercial selective COX-2 inhibitors like celecoxib, contributing to their high affinity and selectivity. mdpi.com

These findings suggest that the pyrimidine scaffold is a promising foundation for designing novel, potent, and selective COX-2 inhibitors for the treatment of inflammation. nih.govscialert.net

Table 2: COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives

Compound COX-2 Inhibition IC₅₀ (µM) Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) Reference Drug Reference Drug COX-2 IC₅₀ (µM)
3b 0.051 Not Reported Celecoxib 0.050
5b 0.052 Not Reported Nimesulide 0.48
5d 0.046 Not Reported Celecoxib 0.050
L1 Comparable to Meloxicam High selectivity towards COX-2 Meloxicam Not specified
L2 Comparable to Meloxicam High selectivity towards COX-2 Piroxicam Not specified

Data compiled from multiple scientific sources. nih.govmdpi.com

Antidiabetic and Hypoglycemic Properties

Metabolic disorders such as type 2 diabetes mellitus are characterized by insulin (B600854) resistance and hyperglycemia. A major therapeutic strategy involves enhancing insulin sensitivity in peripheral tissues. Peroxisome proliferator-activated receptors (PPARs), particularly the gamma subtype (PPARγ), are well-established drug targets for this purpose.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Agonism of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a key mechanism for improving insulin sensitivity and is the basis for the therapeutic action of the thiazolidinedione (TZD) class of antidiabetic drugs. mdpi.comresearchgate.net While research directly linking this compound derivatives to PPARγ agonism is limited, the broader class of heterocyclic compounds has been extensively studied for this activity.

The design of PPARγ agonists often involves creating molecules that can fit into the receptor's ligand-binding domain. For example, a series of 5-aryl thiazolidine-2,4-diones were designed and synthesized as selective PPARγ agonists. nih.gov One compound from this series, 28 , demonstrated a level of glucose correction in a db/db mouse model of type 2 diabetes that was comparable to the well-known drug rosiglitazone. nih.gov

The exploration of diverse heterocyclic scaffolds is ongoing. Researchers have designed and synthesized various thiazolidinedione derivatives with the specific aim of achieving potent PPARγ agonistic activity. mdpi.com In one such study, several synthesized derivatives showed activity that was five-fold greater than the reference compounds in a luciferase-based genetic reporter assay. mdpi.com The structural features of these molecules, particularly substitutions in the hydrophobic regions, have been shown to significantly affect the potency of PPARγ agonism. mdpi.com The development of dual-action compounds, such as those that combine ACC2 inhibition with PPARα/δ agonism, represents another advanced strategy for treating metabolic syndromes. nih.gov This body of research on related heterocyclic structures provides a foundation for the potential design and evaluation of pyrimidine-based derivatives as novel PPARγ agonists for antidiabetic applications.

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. Certain derivatives of ethyl pyrimidine-5-carboxylate have been identified as potent inhibitors of this enzyme. A study investigating a series of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives demonstrated their significant alpha-amylase inhibitory potential. The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were determined for these compounds. Notably, the inhibitory activity was found to be influenced by the nature and position of substituents on the phenyl ring of the pyrimidine core. For instance, a derivative with a meta-substituted chloro benzyl (B1604629) group (Compound 5g in the study) exhibited the highest inhibitory potential with an IC50 value of 6.539 µM. semanticscholar.orgmdpi.com This potent inhibition is attributed to the electron-withdrawing effect of the substituent. semanticscholar.orgmdpi.com

Table 1: Alpha-Amylase Inhibitory Activity of Ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives semanticscholar.orgmdpi.com
CompoundSubstitution on Phenyl RingIC50 (µM)
5g3-Chloro6.539
5e3-Fluoro7.891
5a2-Fluoro9.872
5h4-Chloro11.27

Antileishmanial Activity

Leishmaniasis, a parasitic disease, is a significant global health problem. The search for new, effective, and selective antileishmanial agents is a priority in medicinal chemistry. Pyrimidine derivatives have emerged as a promising class of compounds in this regard.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway of the Leishmania parasite, making it an attractive target for drug development. researchgate.netrjpbr.com Several 5-(substituted-benzyl)-2,4-diaminopyrimidines have been shown to be potent inhibitors of Leishmania major DHFR. nih.gov These compounds exhibit significant selectivity for the parasitic enzyme over the human counterpart. Research has demonstrated that these pyrimidine analogs can inhibit Leishmania DHFR with IC50 values in the low micromolar range, from 0.2 to 11 µM. nih.gov This selective inhibition of a vital parasitic enzyme underscores the potential of pyrimidine-5-carboxylate derivatives as lead compounds for the development of novel antileishmanial therapies. nih.gov

Table 2: Leishmania major DHFR Inhibition by 5-(substituted-benzyl)-2,4-diaminopyrimidine Derivatives nih.gov
Compound ClassGeneral StructureIC50 Range (µM)Selectivity vs. Human DHFR
5-(substituted-benzyl)-2,4-diaminopyrimidines2,4-diaminopyrimidine with substituted benzyl at C50.2 - 115 to >100-fold

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Derivatives of ethyl pyrimidine-5-carboxylate have been evaluated for their antioxidant properties, primarily through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com In a study of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, several compounds demonstrated notable radical scavenging activity. semanticscholar.orgmdpi.com The most potent compound, featuring a para-fluoro substitution on the phenyl ring, exhibited an IC50 value of 6.261 µM. semanticscholar.orgmdpi.com

Table 3: DPPH Radical Scavenging Activity of Ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives semanticscholar.orgmdpi.com
CompoundSubstitution on Phenyl RingIC50 (µM)
5c4-Fluoro6.261
5d2,4-Difluoro8.987
5f3,4,5-Trifluoro10.45
5g3-Chloro12.34

Other Noteworthy Biological Activities

Beyond the aforementioned activities, derivatives of this compound have shown promise in other therapeutic areas, including as antimalarial and antihypertensive agents.

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial drugs. 2,4-Diaminopyrimidine derivatives have been investigated for their antiplasmodial activity. In one study, a series of these compounds were tested against P. falciparum, with several demonstrating reasonable activity. One derivative, in particular, exhibited a sub-micromolar IC50 value, indicating potent antimalarial potential. researchgate.net

Table 4: In Vitro Antimalarial Activity of 2,4-Diaminopyrimidine Derivatives against P. falciparum researchgate.net
CompoundSubstituentsIC50 (µM)
1Specific derivative with sub-micromolar activity<1.0
Multiple DerivativesVarious substitutions on the pyrimidine coreRange of activities observed

Dihydropyrimidine (B8664642) derivatives bearing a 5-carboxylate ester group have been extensively studied as potent antihypertensive agents, acting as calcium channel blockers. researchwithrutgers.comnih.gov These compounds have shown significant vasorelaxant activity in vitro and potent, long-acting antihypertensive effects in vivo, particularly in spontaneously hypertensive rat models. researchwithrutgers.comnih.gov The antihypertensive efficacy of these derivatives is often compared to established drugs like nifedipine (B1678770) and amlodipine. researchwithrutgers.comnih.gov Structure-activity relationship studies have revealed that the nature of the substituents on the dihydropyrimidine ring is crucial for their biological activity. For instance, certain substitutions at the N3 and C2 positions have been found to be optimal for vasorelaxant and antihypertensive effects. nih.gov

Table 5: Antihypertensive Activity of a Lead Dihydropyrimidine-5-carboxylate Derivative (12a) in Spontaneously Hypertensive Rats researchwithrutgers.comnih.gov
CompoundIn Vitro PotencyIn Vivo Antihypertensive EffectDuration of Action
Dihydropyrimidine 12aEquipotent to nifedipine and amlodipineMore potent than nifedipineLonger acting than nifedipine, comparable to amlodipine

Antithyroid Activity

While direct studies on the antithyroid activity of this compound derivatives are not extensively documented, the broader class of pyrimidine analogs, particularly those containing a thiouracil moiety, are well-established antithyroid agents. mdpi.com These compounds typically function by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. mdpi.com

Research into other pyrimidine derivatives has also shown potential for antithyroid applications. For instance, a series of 2,4-diarylaminopyrimidine-based hydrazones were designed and synthesized as potential anti-thyroid cancer agents. nih.gov Many of these compounds exhibited significant cytotoxic activity against follicular thyroid carcinoma cell lines. nih.gov

Another study focused on pyridine, pyrimidine, and pyrazine (B50134) derivatives of thiazole-2-thiol and 2-thiazoline-2-thiol. nih.gov The antithyroid activity of these compounds was evaluated both in vitro and in vivo. The results indicated that certain derivatives possessed notable antithyroid properties. nih.gov

These findings suggest that the pyrimidine core is a viable scaffold for the development of compounds with antithyroid activity. Further investigation into this compound derivatives could yield novel therapeutic agents for thyroid-related disorders.

Table 1: Antithyroid Activity of Selected Pyrimidine Derivatives

Compound ClassExample Compound/DerivativeMechanism of Action/Observed ActivityReference
Thiouracil Derivatives6-n-propyl-2-thiouracil (PTU)Inhibition of thyroid peroxidase, reducing thyroid hormone synthesis. mdpi.com
2,4-Diarylaminopyrimidine HydrazonesNovel synthesized hydrazone derivativesExhibited cytotoxic activity against thyroid cancer cells. nih.gov
Pyrimidine Derivatives of Thiazole-2-thiol2-(3-Hydroxy-2-pyridyl)-2-thiothiazolineDemonstrated antithyroid activity in in vivo and in vitro studies. nih.gov

Anxiolytic Agents

The pyrimidine scaffold is a recurring motif in compounds targeting the central nervous system, with several derivatives exhibiting anxiolytic properties. The pharmacological effects of pyrimidine derivatives are diverse and include sedative and hypnotic activities. researchgate.net

A study on pyrimidine thioethers identified several compounds with antidepressant and anxiolytic properties. nih.gov Molecular modeling studies suggested that these compounds may exert their effects by binding to GABA-A, melatonin, and sigma-1 receptors. nih.gov

Furthermore, research into isoxazolo[4,5-d]pyrimidine derivatives revealed interesting anxiolytic activity in some of the synthesized compounds when compared to diazepam. mdpi.com

While direct evidence for the anxiolytic effects of this compound derivatives is limited, the established activity of other pyrimidine-based compounds suggests that this chemical class is a promising area for the development of new anxiolytic agents. The structural features of the pyrimidine ring allow for modifications that can modulate its interaction with various receptors in the central nervous system. researchgate.net

Table 2: Anxiolytic Activity of Selected Pyrimidine Derivatives

Compound ClassExample Compound/DerivativeProposed Mechanism of Action/Observed ActivityReference
Pyrimidine ThioethersCompounds 5c, 5e, and 5fPotential binding to GABA-A, melatonin, and sigma-1 receptors; demonstrated anxiolytic properties. nih.gov
Isoxazolo[4,5-d]pyrimidinesAryl derivatives of isoxazolo[4,5-d]pyrimidineDemonstrated interesting anxiolytic activity in pharmacological tests. mdpi.com
General Pyrimidine DerivativesCompound (118) in a reviewShowed good anxiolytic activity. researchgate.net

Insecticidal Activity

Pyrimidine derivatives have been extensively investigated for their potential as insecticides. researchgate.net The pyrimidine ring is a key component in several commercial agrochemicals. researchgate.net

A study on novel pyrimidine derivatives containing a urea (B33335) pharmacophore demonstrated their insecticidal activity against Aedes aegypti. nih.gov Several of the synthesized compounds exhibited mortality against both adult and larval mosquitoes, with one compound showing 70% mortality at a concentration of 2 µg/mL. nih.gov

Another research group synthesized a series of novel pyrimidine sulfonate esters containing a thioether moiety and evaluated their insecticidal activity. mdpi.com Some of these compounds showed good insecticidal activity against Plutella xylostella and Myzus persicae. mdpi.com

The structural similarity of this compound to these active compounds suggests that its derivatives could also possess insecticidal properties. The versatility of the pyrimidine scaffold allows for the introduction of various functional groups that can enhance insecticidal potency and selectivity.

Table 3: Insecticidal Activity of Selected Pyrimidine Derivatives

Compound ClassTarget PestObserved ActivityReference
Pyrimidine derivatives with urea pharmacophoreAedes aegyptiCompound 4d showed 70% mortality at 2 µg/mL. nih.gov
Pyrimidine sulfonate esters with thioether moietyPlutella xylostella, Myzus persicaeSeveral compounds exhibited good insecticidal activity. mdpi.com
General Pyrimidine DerivativesVarious agricultural pestsPyrimidine is a core structure in many commercial insecticides. researchgate.net

Mechanistic Investigations and Molecular Interactions

Interaction with Molecular Targets (Enzymes, Receptors)

The pyrimidine-5-carboxylate scaffold is a key feature in molecules designed to interact with various enzymatic targets. Research into structurally related compounds has demonstrated that this class of molecules can exhibit significant binding affinity and inhibitory activity against several types of enzymes.

Derivatives of tetrahydropyrimidine-5-carboxylate have been identified as potential inhibitors of key metabolic enzymes. For instance, in silico docking studies have shown that certain chloro-substituted derivatives can bind effectively to the active site of glucokinase, suggesting a capacity for inhibiting its enzymatic activity. mdpi.com Similarly, other derivatives have shown interactions with alpha-amylase, another important enzyme in carbohydrate metabolism. mdpi.com

The lactate (B86563) dehydrogenase (LDH) enzymes, particularly the human isoforms hLDHA and hLDHB, have also been identified as targets for pyrimidine-based inhibitors. mdpi.com The inhibition of hLDHA is considered a significant strategy in cancer therapy. mdpi.com Novel families of ethyl pyrimidine-quinolinecarboxylate derivatives have been designed and synthesized as enhanced hLDHA inhibitors. mdpi.com Molecular docking studies of these compounds revealed affinity values comparable to known inhibitors, with interactions observed with key amino acid residues such as Glu214 and Lys310. mdpi.com The hLDHB isoenzyme, which is overexpressed in certain cancers, is also a viable target for such compounds. mdpi.com

The following table summarizes the observed interactions between pyrimidine-5-carboxylate derivatives and their molecular targets based on computational and in vitro studies.

Derivative ClassEnzyme TargetKey Interacting ResiduesPredicted Activity
Chloro-substituted tetrahydropyrimidine-5-carboxylatesGlucokinaseNot specifiedEnzymatic inhibition mdpi.com
Tetrahydropyrimidine-5-carboxylatesAlpha-AmylaseNot specifiedEnzymatic inhibition mdpi.com
Ethyl pyrimidine-quinolinecarboxylateshLDHA, hLDHBGlu214, Lys310, Ser211Enzymatic inhibition mdpi.com

Hydrogen Bonding and Ionic Interactions

Hydrogen bonds are fundamental to the molecular recognition and binding affinity of pyrimidine (B1678525) derivatives. The core structure of Ethyl 2,4-dimethylpyrimidine-5-carboxylate contains several hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group) and, in its hydrogenated forms, hydrogen bond donors (NH groups).

Studies on 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have provided detailed insights into these interactions. The crystal structure and docking analyses of these compounds reveal the formation of multiple hydrogen bonds with protein residues. For example, the oxygen of the ester linkage and the NH group at position 3 of the pyrimidine ring have been shown to form hydrogen bonds with amino acid residues like Asp409 and Ser411 in the binding pocket of glucokinase. mdpi.com In other enzymatic interactions, carbonyl groups have been observed to form hydrogen bonds with Lys199 and Arg197. semanticscholar.org

The stability of the crystal lattice of these compounds is also heavily influenced by hydrogen bonding. The crystal packing of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is stabilized by strong N—H⋯O and weaker C—H⋯O intermolecular hydrogen bonds. researchgate.net This demonstrates the capacity of the pyrimidine-carboxylate framework to establish a network of interactions that stabilize its conformation in both biological and solid-state environments.

The table below details specific hydrogen bonding interactions identified in related pyrimidine-5-carboxylate structures.

Interacting Group on Pyrimidine DerivativeInteracting Residue/MoleculeType of InteractionReference
Oxygen of ester linkageSer411Hydrogen Bond mdpi.com
3-NH groupAsp409Hydrogen Bond mdpi.com
Carbonyl groupLys199, Arg197Hydrogen Bond semanticscholar.org
N-H groupOxygen atomIntermolecular N—H⋯O researchgate.net
C-H groupOxygen atomIntermolecular C—H⋯O researchgate.net

π-π Stacking Interactions

In a study of a related thiazolo[3,2-a]pyrimidine derivative, π–π stacking interactions were observed between benzene (B151609) rings of adjacent molecules, contributing significantly to the stability of the crystal structure. researchgate.net The distance between the centroids of the interacting rings was measured to be 3.731 Å, a typical distance for such interactions. researchgate.net Similarly, aromatic π–π stacking between pyrimidine rings has been shown to stabilize the formation of molecular columns in other related structures. researchgate.net

Further analysis of fused pyrimidine compounds has also revealed the presence of C—O···π stacking interactions, which, along with other forces, contribute to the stability of the crystal packing. nih.gov These findings underscore the importance of the electron cloud of the pyrimidine ring system in forming stabilizing interactions with other aromatic systems or functional groups with π-character.

Interacting Rings/GroupsCentroid-Centroid Distance (Å)Type of InteractionReference
Benzene-Benzene3.731Intermolecular π–π stacking researchgate.net
Pyrimidine-Pyrimidine3.588Aromatic π–π stacking researchgate.net
Carbonyl Oxygen-Aromatic RingNot specifiedC—O···π stacking nih.gov

Modulation of Gene Expression Pathways

While direct evidence for this compound modulating gene expression is not extensively documented, research on structurally similar small molecules indicates that this class of compounds has the potential to influence cellular transcription pathways. Small molecules are increasingly recognized for their ability to alter gene expression and even induce changes in cell fate.

A notable example is the identification of ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a compound that shares the ethyl carboxylate feature, as a potent inducer of Oct3/4 expression. nih.gov Oct3/4 is a master transcription factor that plays a central role in maintaining the pluripotency of embryonic stem cells and in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). nih.gov The discovery of this molecule through a high-throughput screening campaign highlights the potential for small molecules with similar structural motifs to interact with cellular machinery that regulates the expression of key developmental genes. nih.gov This suggests a possible, though yet unexplored, avenue for this compound and its derivatives in the field of regenerative medicine and cellular reprogramming by influencing gene expression pathways. nih.gov

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutics

The foundational structure of Ethyl 2,4-dimethylpyrimidine-5-carboxylate serves as a valuable scaffold for the synthesis of new therapeutic agents. Research on structurally related pyrimidine-5-carboxylate derivatives has revealed significant potential across various disease areas. These findings suggest that derivatives of this compound could be rationally designed to target similar, if not new, therapeutic indications.

For instance, compounds like Ethyl-2,4-diamino-pyrimidine-5-carboxylate are utilized as key intermediates in the synthesis of anti-cancer agents and antibiotics. chemimpex.com Similarly, Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride (B599025) is being actively investigated for its potential antimicrobial and anticancer properties. The structural similarity implies that the 2,4-dimethyl variant could also be a precursor for compounds with cytotoxic or anti-infective activities.

Furthermore, the pyrimidine (B1678525) core is central to compounds designed to modulate immune responses. Derivatives of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide have been synthesized and identified as potent inhibitors of the STAT6 transcription factor, a key target for allergic conditions like asthma. nih.gov Another analog, Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, was found to inhibit AP-1 and NF-κB mediated gene expression, pathways crucial in inflammation. researchgate.net These examples highlight the potential for developing novel anti-inflammatory and immunomodulatory drugs from the this compound template.

The versatility of the pyrimidine-5-carboxylate core as a building block is further underscored by its use in creating compounds with potential antioxidant and anti-diabetic effects. nih.govmdpi.com This broad biological activity profile makes the scaffold a prime candidate for future drug discovery programs.

Table 1: Therapeutic Potential of Structurally Related Pyrimidine-5-Carboxylate Derivatives

Derivative Class Therapeutic Area Example Compound/Study
Diamino-pyrimidines Oncology, Infectious Disease Ethyl-2,4-diamino-pyrimidine-5-carboxylate used as an intermediate for anti-cancer agents and antibiotics. chemimpex.com
Aminomethyl-pyrimidines Oncology, Infectious Disease Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate explored for antimicrobial and anticancer activities.
Amino-pyrimidine-carboxamides Allergy, Inflammation 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives act as STAT6 inhibitors. nih.gov
Pyrrolinylamino-pyrimidines Inflammation Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate inhibits AP-1 and NF-κB. researchgate.net

Optimization of Pharmacological Properties

A critical aspect of future research will be the systematic optimization of the pharmacological properties of lead compounds derived from this compound. Through meticulous structure-activity relationship (SAR) studies, medicinal chemists can modify the parent molecule to enhance its potency, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) characteristics. humanjournals.com

Key areas for modification on the this compound scaffold include:

The Ester Group (Position 5): The ethyl ester is a common starting point but can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides. These changes can significantly alter solubility, cell permeability, and interaction with biological targets.

The Methyl Groups (Positions 2 and 4): Replacing the methyl groups with other substituents (e.g., larger alkyl groups, aryl groups, halogens, trifluoromethyl groups) can modulate the molecule's lipophilicity, steric profile, and electronic properties. This can lead to improved target binding affinity and selectivity. SAR studies on an analog, for instance, identified a potent inhibitor by modifying substituents on the pyrimidine ring. researchgate.net

The Pyrimidine Ring: While maintaining the core is often desirable, bioisosteric replacement of the pyrimidine ring with other heterocyclic systems could be explored to discover novel chemical matter with improved drug-like properties.

The goal of these optimization efforts is to develop a compound with a superior therapeutic index, balancing high efficacy against its target with minimal off-target effects.

Table 2: Potential Strategies for Pharmacological Optimization

Structural Modification Target Property Rationale
Hydrolysis of ethyl ester to carboxylic acid Solubility, Target Binding Introduce a charged group to potentially increase aqueous solubility and form new interactions (e.g., salt bridges) with the target protein.
Conversion of ester to a series of amides Metabolic Stability, Permeability Amides are often more resistant to hydrolysis by esterases than esters, potentially increasing the compound's half-life. Varying the amide substituent can fine-tune permeability.
Substitution of methyl groups with halogens Binding Affinity, Lipophilicity Halogens can form specific halogen bonds with the target and alter the electronic nature of the ring, potentially increasing potency.

Exploration of New Biological Targets

The pyrimidine nucleus is a "privileged scaffold," known to interact with a diverse array of biological targets, including enzymes and receptors. While initial research may focus on established activities such as anticancer or antimicrobial effects, a significant future direction is the broad screening of this compound and its derivatives to identify novel biological targets.

Modern high-throughput screening campaigns can assess a library of compounds derived from this scaffold against hundreds or thousands of biological targets simultaneously. This unbiased approach could uncover unexpected activities and open up entirely new therapeutic avenues.

Based on the activities of related pyrimidines, potential target classes for exploration include:

Kinases: A major class of drug targets, particularly in oncology and immunology.

Transcription Factors: As demonstrated by the inhibition of STAT6, AP-1, and NF-κB by pyrimidine analogs, this class of targets remains a promising area. researchgate.netnih.gov

G Protein-Coupled Receptors (GPCRs): A large family of receptors involved in a vast range of physiological processes.

Enzymes in Metabolic Pathways: Exploring the potential for enzyme inhibition could lead to treatments for metabolic disorders.

Identifying a novel, high-value biological target for a derivative of this compound would be a significant breakthrough, paving the way for the development of a first-in-class therapeutic.

Combination Therapies and Drug Repurposing

Future research should also investigate the potential of this compound derivatives within the frameworks of combination therapy and drug repurposing.

Combination Therapies: For complex multifactorial diseases like cancer, combination therapy is the standard of care. If a derivative shows promise as an anticancer agent, it would be crucial to study its effects in combination with existing chemotherapies, targeted agents, or immunotherapies. The goal is to identify synergistic interactions where the combined effect of the drugs is greater than the sum of their individual effects, potentially leading to lower required doses, reduced toxicity, and the overcoming of drug resistance mechanisms.

Drug Repurposing: This strategy involves investigating existing or previously synthesized compounds for new therapeutic uses. Given the broad range of biological activities reported for the pyrimidine class—from antiviral and antihypertensive to antioxidant effects—a library of this compound derivatives could be a valuable resource for repurposing screens. researchgate.netresearchgate.net Screening these compounds against a wide panel of disease models (e.g., neurodegenerative, cardiovascular, rare diseases) could efficiently identify new applications for molecules that may have been initially developed for a different purpose, thereby accelerating the drug development timeline.

Q & A

Q. What are the validated synthetic routes for Ethyl 2,4-dimethylpyrimidine-5-carboxylate, and how can purity be optimized?

A multi-step synthesis approach is typically employed, involving condensation reactions and subsequent functional group modifications. Critical steps include:

  • Intermediate characterization : Use NMR (¹H/¹³C) to verify regioselectivity during pyrimidine ring formation. For example, confirm methyl group positions via 2D NMR (COSY, HSQC) to avoid structural ambiguities .
  • Purification : Recrystallization from ethanol or methanol is recommended, with purity assessed by HPLC (≥95% by area normalization). Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) to ensure minimal byproducts .
  • Yield optimization : Adjust stoichiometry of reactants (e.g., ethyl acetoacetate and amidine derivatives) and reaction time under reflux conditions (e.g., 12–24 hrs at 80°C) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use N95/P3 respirators if aerosolization is possible during weighing .
  • Engineering controls : Perform reactions in fume hoods with negative pressure. Store in amber glass containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using silica-based materials. Avoid contact with strong oxidizers (e.g., peroxides) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ 2.3–2.6 ppm) and ester carbonyl (δ ~165 ppm) .
    • IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and pyrimidine ring vibrations at 1550–1600 cm⁻¹ .
  • Crystallography : Use SHELX-97 for structure refinement. Validate hydrogen bonding networks (e.g., C–H···O interactions) via PLATON to ensure geometric accuracy .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

  • Data validation : Employ checkCIF/PLATON to flag outliers (e.g., ADP mismatches, bond-length discrepancies). Re-examine diffraction images for twinning or indexing errors .
  • Refinement strategies : Use SHELXL’s TWIN/BASF commands for twinned datasets. For disordered groups, apply PART instructions and restrain anisotropic displacement parameters .
  • Cross-validation : Compare with analogous structures (e.g., ethyl pyrimidine carboxylates in the Cambridge Structural Database) to validate bond angles and torsional conformations .

Q. What experimental design principles address bioactivity contradictions across studies?

  • Control variables : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability in enzyme inhibition studies. Use positive controls (e.g., known kinase inhibitors) for calibration .
  • Mechanistic studies : Perform kinetic assays (e.g., IC₅₀ determination) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition modes .
  • Computational docking : Validate bioactivity using AutoDock Vina with PyMOL visualization. Compare binding poses in homology models (e.g., EGFR kinase) to identify critical π-π stacking interactions .

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives?

  • Synthetic modifications : Introduce substituents at the 2- and 4-positions (e.g., halogens, alkyl chains) via nucleophilic substitution. Monitor electronic effects via Hammett σ values .
  • Biological testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with logP (lipophilicity) to assess membrane permeability .
  • QSAR modeling : Utilize Gaussian 16 for DFT calculations (e.g., HOMO-LUMO gaps) and build regression models using MOE to predict activity cliffs .

Methodological Considerations

  • Data reproducibility : Archive raw diffraction data (e.g., .hkl files) and NMR spectra (FID files) in institutional repositories. Use CIF validation reports for crystallographic submissions .
  • Ethical compliance : Adhere to institutional biosafety protocols for in vitro testing. Document disposal of hazardous waste per EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dimethylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.